![molecular formula C17H14N4 B14344373 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline CAS No. 105689-07-4](/img/structure/B14344373.png)
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyridazinoquinoxalines This compound is characterized by its fused ring structure, which includes a pyridazine ring and a quinoxaline ring The presence of a methyl group at the 10th position and a phenyl group at the 3rd position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-phenylquinoxaline-2-carboxaldehyde with hydrazine hydrate, followed by cyclization with methyl iodide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Functionalized pyridazinoquinoxalines with diverse substituents.
Scientific Research Applications
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Industrial Applications: Employed as a precursor in the synthesis of complex organic compounds and polymers.
Mechanism of Action
The mechanism of action of 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Intercalating with DNA: Inserting between DNA base pairs, disrupting replication and transcription processes.
Modulating Receptors: Interacting with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5,10-dihydropyridazino[4,3-b]quinoxaline
- 2-Phenyl-10-methyl-2,3-dihydropyridazino[4,5-b][1,4]benzothiazin-1,4-dione
- 3-Aryl-2,3-dihydropyridazino[4,5-b][1,4]benzothiazine
Uniqueness
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is unique due to its specific substitution pattern and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological properties and electronic characteristics, making it a valuable compound for further research and development.
Properties
CAS No. |
105689-07-4 |
|---|---|
Molecular Formula |
C17H14N4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
10-methyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C17H14N4/c1-21-16-10-6-5-9-13(16)18-15-11-14(19-20-17(15)21)12-7-3-2-4-8-12/h2-11,18H,1H3 |
InChI Key |
ZYOSZVDHMIGFTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2NC3=CC(=NN=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


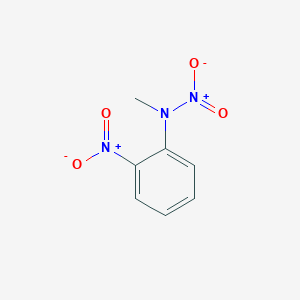
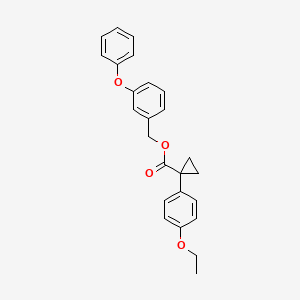
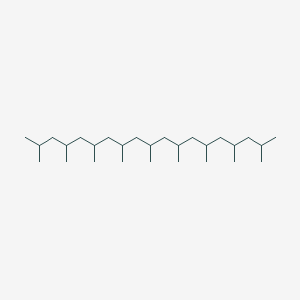
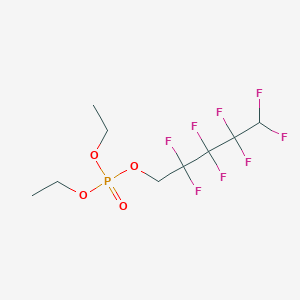
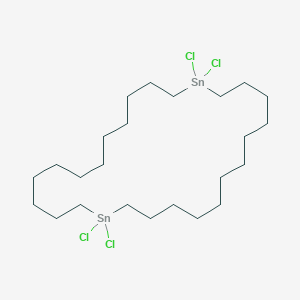
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
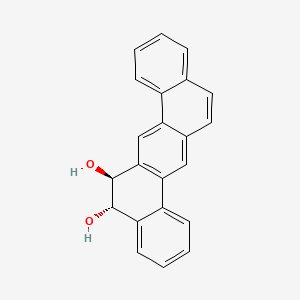
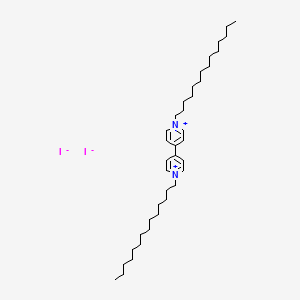


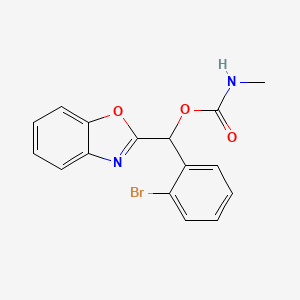
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)

![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
